4-((4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)amino)butanoic acid

Description

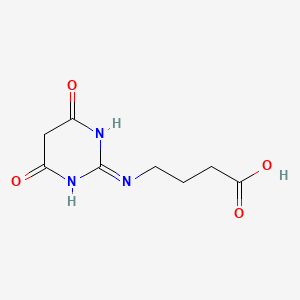

4-((4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)amino)butanoic acid is a synthetic organic compound featuring a pyrimidine-2,4,6-trione (tetrahydropyrimidinedione) core linked to a butanoic acid moiety via an amino group.

Properties

Molecular Formula |

C8H11N3O4 |

|---|---|

Molecular Weight |

213.19 g/mol |

IUPAC Name |

4-[(4,6-dioxo-1,3-diazinan-2-ylidene)amino]butanoic acid |

InChI |

InChI=1S/C8H11N3O4/c12-5-4-6(13)11-8(10-5)9-3-1-2-7(14)15/h1-4H2,(H,14,15)(H2,9,10,11,12,13) |

InChI Key |

UEMOWVAWOBNCCY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC(=NCCCC(=O)O)NC1=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-((4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)amino)butanoic acid typically involves the condensation of appropriate diamines with carbonyl compounds. One common method involves the reaction of 4,6-dioxo-1,4,5,6-tetrahydropyrimidine-2-amine with butanoic acid under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

4-((4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)amino)butanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common reagents used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-((4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)amino)butanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or a precursor to pharmaceutical compounds.

Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-((4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)amino)butanoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Research Findings and Implications

- Microbial and Purity Standards : Pharmacopeial testing for Bendamustine analogs includes stringent limits on endotoxins (<0.5 USP/mg) and microbial counts (<10³ cfu/g), suggesting similar quality controls would apply to the target compound .

- Therapeutic Potential: While Bendamustine analogs are clinically used for hematologic malignancies, pyrimidinedione derivatives may explore niches in autoimmune diseases or antiviral therapies due to their nucleotide mimicry .

Biological Activity

4-((4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)amino)butanoic acid, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C10H12N4O4

- CAS Number : 36327-91-0

The structure features a tetrahydropyrimidine ring with dioxo substituents and an amino butanoic acid side chain, which contributes to its biological reactivity.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate pyrimidine derivatives with amino acids or their derivatives under controlled conditions. The reaction pathways often utilize various catalysts and solvents to optimize yield and purity.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The dioxo groups in the tetrahydropyrimidine structure can interact with enzyme active sites, potentially inhibiting their function. This is particularly relevant in metabolic pathways involving nucleic acid synthesis.

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens. This may be due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes.

- Antioxidant Activity : The presence of dioxo groups may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in biological systems.

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Studies :

-

Cell Viability Assays :

- In vitro assays using human cell lines showed that the compound could reduce cell viability in cancer cells while sparing normal cells. This selectivity suggests potential for use in targeted cancer therapies.

-

Mechanistic Studies :

- Research indicated that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis revealed increased levels of annexin V-positive cells after treatment with the compound.

Comparative Analysis

To further understand its biological relevance, a comparison with similar compounds was conducted:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | C10H11N5O4 | Moderate antibacterial activity |

| Compound B | C10H15N3O4 | High antioxidant capacity |

| This compound | C10H12N4O4 | Significant antibacterial and potential anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.